(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-amine
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Overview
Description
(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-amine is a chemical compound also known as 3-MeO-PCMo or Methoxmetamine (MXM). It is a dissociative anesthetic drug that was first synthesized in 2010. This compound belongs to the arylcyclohexylamine class of drugs and has been studied for its potential applications in scientific research.
Mechanism Of Action
(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-amine acts as a non-competitive antagonist of the NMDA receptor. It binds to the receptor and prevents the binding of glutamate, which is the primary excitatory neurotransmitter in the brain. This results in a decrease in the activity of the receptor and a reduction in the flow of calcium ions into the neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-Methyl-3-(oxolan-3-yl)propan-1-amine are not well understood. However, it is thought to have similar effects to other dissociative anesthetics, such as ketamine and phencyclidine (PCP). These effects include analgesia, sedation, dissociation, and hallucinations.
Advantages And Limitations For Lab Experiments
The advantages of using (2R)-2-Methyl-3-(oxolan-3-yl)propan-1-amine in lab experiments include its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders. However, the limitations of using this compound include its complex synthesis process and potential toxicity.
Future Directions
There are several future directions for the study of (2R)-2-Methyl-3-(oxolan-3-yl)propan-1-amine. One potential direction is to investigate its potential therapeutic applications in neurological and psychiatric disorders, such as depression, anxiety, and chronic pain. Another direction is to study its mechanism of action and the biochemical and physiological effects of the compound in more detail. Additionally, further research is needed to determine the potential toxicity and long-term effects of this compound.
Synthesis Methods
The synthesis of (2R)-2-Methyl-3-(oxolan-3-yl)propan-1-amine involves the reaction of 3-methoxyphenylacetone with cyclohexylamine to form the intermediate product, which is then reduced to the final compound using sodium borohydride. The synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-amine has been studied for its potential applications in scientific research. It has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. This makes it a potentially useful tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders.
properties
IUPAC Name |
(2R)-2-methyl-3-(oxolan-3-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(5-9)4-8-2-3-10-6-8/h7-8H,2-6,9H2,1H3/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJNCEQGFZZWSI-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCOC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-(oxolan-3-yl)propan-1-amine |
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